molecular formula C11H17N3O4 B557153 Boc-His-OH CAS No. 17791-52-5

Boc-His-OH

Cat. No. B557153
CAS RN: 17791-52-5
M. Wt: 255.27 g/mol
InChI Key: AYMLQYFMYHISQO-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Boc-His-OH” is also known as Nα-(tert-Butoxycarbonyl)-L-histidine or Nα-Boc-L-histidine . It is an active protective amino acid for HIS in peptide synthesis .


Synthesis Analysis

“Boc-His-OH” is used in the biomedical industry as a highly specialized peptide synthesis reagent . It is particularly prone to epimerization during activation of the coupling process in solid phase peptide synthesis (SPPS) .


Molecular Structure Analysis

The empirical formula of “Boc-His-OH” is C11H17N3O4 . Its molecular weight is 255.27 .


Chemical Reactions Analysis

“Boc-His-OH” is a protected histidine derivative used in Boc Solid Phase Peptide Synthesis (SPPS). After coupling, the two Boc-groups are cleaved simultaneously by TFA .


Physical And Chemical Properties Analysis

“Boc-His-OH” has a molecular weight of 255.27 . Its empirical formula is C11H17N3O4 . The physical description of “Boc-His-OH” is not available .

Scientific Research Applications

  • Synthesis and Structure Characterization of Fmoc-L-Lys (Boc)-Gly-OH : This study involved the synthesis of polypeptides using lysine and glycine as raw materials. Boc-protected amino acids were employed in this process, indicating the relevance of Boc-His-OH in peptide synthesis (Zhao Yi-nan & Melanie Key, 2013).

  • A Novel Diphenylmaleimide Dye for Fluorescence Photopatterned Images : This research utilized a fluorescent diphenylmaleimide dye, 1–BOC, which is relevant to the broader context of Boc-protected compounds in creating fluorescence images patterned by photolithographic methods (Yang Nam Choul et al., 2002).

  • Ratiometric fluorescence probe for monitoring hydroxyl radical in live cells based on gold nanoclusters : This paper describes the development of a ratiometric fluorescence biosensor for hydroxyl radicals, where gold nanoclusters protected by Boc-derivatives played a significant role in the sensing mechanism (M. Zhuang et al., 2014).

  • Fabrication, modification, and application of (BiO)2CO3-based photocatalysts : This study explores the photocatalysis properties of (BiO)2CO3 (BOC), a material with potential applications in healthcare and other fields. It highlights the strategies to enhance the photocatalytic performance of BOC through various modifications (Zilin Ni et al., 2016).

  • Electrophysiology Read-Out Tools for Brain-on-Chip Biotechnology : The application of Brain-on-Chip (BoC) biotechnology, which integrates brain-like systems with microfluidics, is an emerging field. This technology, including electrophysiology techniques, can benefit from the use of Boc-protected compounds in various aspects (Csaba Forró et al., 2021).

  • Enantioselective synthesis of planar chiral ferrocenes via palladium-catalyzed annulation : This research demonstrates the use of Boc-L-Val-OH as a ligand in the synthesis of planar chiral ferrocenes, showing the versatility of Boc-protected compounds in complex chemical syntheses (Yan Shi et al., 2013).

  • New archetypes in self-assembled Phe-Phe motif induced nanostructures : This study discusses the self-assembly of Boc-protected diphenylalanine scaffolds, including Boc-Phe-Phe-OH, in creating unique morphological structures for applications in biomaterial chemistry, sensors, and bioelectronics (Dhrubajyoti Datta et al., 2018).

properties

IUPAC Name

(2S)-3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)14-8(9(15)16)4-7-5-12-6-13-7/h5-6,8H,4H2,1-3H3,(H,12,13)(H,14,17)(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMLQYFMYHISQO-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80170396
Record name tert-Butyloxycarbonyl-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80170396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-His-OH

CAS RN

17791-52-5
Record name (tert-Butoxycarbonyl)-L-histidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17791-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyloxycarbonyl-L-histidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017791525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyloxycarbonyl-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80170396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(tert-butoxycarbonyl)-L-histidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.956
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-His-OH
Reactant of Route 2
Reactant of Route 2
Boc-His-OH
Reactant of Route 3
Boc-His-OH
Reactant of Route 4
Reactant of Route 4
Boc-His-OH
Reactant of Route 5
Reactant of Route 5
Boc-His-OH
Reactant of Route 6
Reactant of Route 6
Boc-His-OH

Citations

For This Compound
141
Citations
SJ Holagh, E Vasheghani-Farahani… - sid.ir
… between carboxyl group of BocHis-OH and the hydroxyl group … confirm the binding between Dex and Boc-His-OH. CMC was … Results: The IR of Boc-His-OH exhibited the characteristic …
Number of citations: 2 www.sid.ir
HC Beyerman, J Hirt, P Kranenburg… - Recueil des Travaux …, 1974 - Wiley Online Library
… After coupling of Boc-His-OH about 807; of the amino component was recovered. By activation of Boc-His-OH with 2 equivs. of isobutyl chloroformate (calc. on Boc-HisOH) during which …
Number of citations: 24 onlinelibrary.wiley.com
Z Csendes, I Lajter, V Bugris, JT Kiss, I Pálinkó - Vibrational Spectroscopy, 2010 - Elsevier
… 3, trace B) it is seen that now the carbonyl band of Boc-His-OH in the complex (1703 cm −1 ) did not move relative to that of the neat Boc-His-OH (1703 cm −1 ). One of the carbonyl …
Number of citations: 9 www.sciencedirect.com
OD Van Batenburg, KET Kerling - International Journal of …, 1976 - Wiley Online Library
… (3) that no di-BocHis-OH is formed. Our synthesis is modified in comparison with the one described by Flouret et al. (6) … An overallyield of 88-90 % of pure Boc-His-OH was obtained. …
Number of citations: 20 onlinelibrary.wiley.com
P Sieber, B Riniker - Tetrahedron letters, 1987 - Elsevier
The trityl (Trt) group is ideally suited for the side-chain protection of His in peptide syntheses, in combination with 9-fluorenylmethyloxycarbonyl (Fmoc) in N α - and protecting groups …
Number of citations: 127 www.sciencedirect.com
K KAWASAKI, M MIYANO, T MURAKAMI… - Chemical and …, 1989 - jstage.jst.go.jp
… We have developed a simple and easy purification procedure for the preparation of N α -protected histidines, such as Boc-His-OH, Z-His-Oh and Z(OMe)-His-OH, using ion-exchange …
Number of citations: 4 www.jstage.jst.go.jp
EN Tsurko, R Neueder, W Kunz - Journal of solution chemistry, 2008 - Springer
… From the results of the pH measurements (Table 1) we can see that Boc-His-OH with only amino group blockage still shows weak acidic properties (pH ≈ 5), whereas Boc-HisOMe …
Number of citations: 5 link.springer.com
JD Glass, IL Schwartz, R Walter - Journal of the American …, 1972 - ACS Publications
… to and removal from the substituted polymer of Boc-His-OH. Generally, thiolysis for analytical … No residual Boc-His-OH was detected in this material.18 After washing with AcOH and TFA …
Number of citations: 27 pubs.acs.org
Y Sun, S Lee, L Lin - ACS omega, 2022 - ACS Publications
… It was found, for the first time, that Arg and His reacted with DHA more rapidly than Boc-Arg-OH and Boc-His-OH, while Boc-Lys-OH developed a stronger color than Lys under the same …
Number of citations: 1 pubs.acs.org
I Szilágyi, O Berkesi, M Sipiczki, L Korecz… - Catalysis letters, 2009 - Springer
… It turned out that those samples having the protected amino acids as ligands (BOC–His–OH–Cu(II)–BOC–His–OCH 2 Phe–PS and PS–PheCH 2 –His–OMe–Cu(II)–H–His–OMe) …
Number of citations: 24 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.